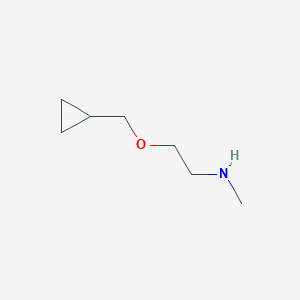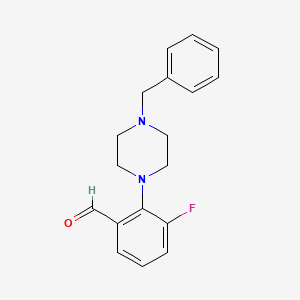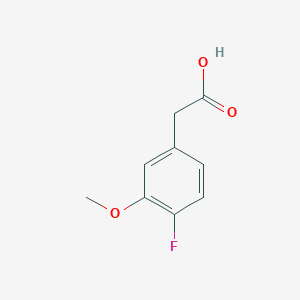![molecular formula C13H18N2O2 B1328218 N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine CAS No. 1114597-69-1](/img/structure/B1328218.png)
N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine, also known as NMEIM, is an organic compound that has recently become of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. It is a derivative of indole, which is a five-membered heterocyclic aromatic compound that is found in many natural products. NMEIM has several interesting properties, including its ability to form hydrogen bonds, its low toxicity, and its ability to act as a ligand for metal ions.
Scientific Research Applications
Biogenic Amines and Oxidative Stress Reduction
Melatonin, chemically known as N-acetyl-5-methoxytryptamine, and its metabolites play a crucial role in reducing oxidative stress by functioning as efficient scavengers of free radicals and related reactants. The antioxidant cascade of melatonin involves its by-products like cyclic 3-hydroxymelatonin and N1-acetyl-N2-formyl-5-methoxykynuramine, providing protection against molecular damage caused by reactive oxygen and nitrogen species. These protective effects extend to various organs, including the brain, where they offer defense against neurodegenerative conditions such as Parkinson's and Alzheimer's diseases (Reiter et al., 2008).
Nitrogen-Containing Compounds in Food and Health
The quality of meat products is often assessed using total volatile basic nitrogen (TVB-N) as an index of freshness. Amino and azo compounds, including TVB-N and methylated amines like trimethylamine (TMA), are used in various industries and are known to have health implications. For instance, TMA and its oxide form have been linked to noncommunicable diseases such as atherosclerosis and diabetes. Understanding the biochemical pathways of TVB-N formation and controlling its levels is crucial for both meat quality assessment and health considerations (Bekhit et al., 2021).
Amines in Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are effective in degrading nitrogen-containing compounds, including amines, dyes, and pesticides, which are resistant to conventional degradation. AOPs can significantly improve the treatment efficacy by mineralizing these recalcitrant compounds. Understanding the degradation mechanisms, especially the role of oxidants in attacking nitrogen atoms, is vital for developing efficient water treatment technologies (Bhat & Gogate, 2021).
Synthesis and Use of Weinreb Amides
Weinreb amides or N-methoxy-N-methylamides are prominent intermediates in organic synthesis, with a notable ability to transform carboxylic acids, acid chlorides, and esters into aldehydes or ketones efficiently. Their unique chemical properties enable the creation of stable ketones and prevent over-addition in nucleophilic addition reactions, which is crucial in complex organic syntheses (Khalid et al., 2020).
Indole Synthesis and Classification
Indole alkaloids have inspired numerous methodologies for indole synthesis due to their complex structures and biological significance. The review presents a classification framework for indole syntheses, focusing on the last bond formed in the five-membered indole ring. This framework aids in understanding the diverse synthetic approaches and encourages efficient and novel indole construction strategies (Taber & Tirunahari, 2011).
properties
IUPAC Name |
2-methoxy-N-[(5-methoxy-1H-indol-3-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-16-6-5-14-8-10-9-15-13-4-3-11(17-2)7-12(10)13/h3-4,7,9,14-15H,5-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPPSPYMRPRVTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CNC2=C1C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1328137.png)
![Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1328138.png)






![2'-Fluoro-2-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1328167.png)



![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)
